17-(2-Hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Overview
Description
17-(2-Hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a complex organic compound with the molecular formula C21H32O3 . This compound is part of the cyclopenta[a]phenanthrene family, which is known for its intricate ring structure and significant biological activity .
Preparation Methods
The synthesis of 17-(2-Hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one involves multiple steps, typically starting from simpler steroidal precursors. The synthetic route often includes:
Oxidation: Introduction of the hydroxyacetyl group.
Reduction: Reduction of specific double bonds to achieve the desired saturation.
Cyclization: Formation of the cyclopenta[a]phenanthrene core structure.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: Can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the degree of saturation in the ring structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents.
Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products depend on the specific reaction conditions but often include modified steroids with altered functional groups .
Scientific Research Applications
17-(2-Hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of pharmaceuticals and other biologically active compounds
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as steroid receptors. It can modulate various signaling pathways, leading to changes in gene expression and cellular behavior. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Similar compounds include other members of the cyclopenta[a]phenanthrene family, such as:
Cortisol: A well-known steroid hormone with anti-inflammatory properties.
Prednisolone: A synthetic steroid used in various medical treatments.
What sets 17-(2-Hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one apart is its unique hydroxyacetyl group, which imparts distinct chemical and biological properties .
Biological Activity
The compound 17-(2-Hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a steroid derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
The compound is characterized by a complex steroid structure with multiple functional groups that influence its biological activity. Its molecular formula is , and it has a molecular weight of approximately 360.45 g/mol. The structural formula includes a dodecahydrocyclopenta[a]phenanthrene backbone with hydroxyl and acetyl substituents that are critical for its activity.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 360.45 g/mol |
InChI Key | MFYSYFVPBJMHGN-UHFFFAOYSA-N |
SMILES | CC12CCC(=O)C=C1CCC3C4CCC(O)(C(=O)CO)C4(C)CC(=O)C23 |
The biological activity of this compound is primarily attributed to its interaction with steroid hormone receptors. It exhibits glucocorticoid-like effects, which can modulate inflammation and immune responses. The hydroxyl group at position 11 enhances its binding affinity to the glucocorticoid receptor (GR), leading to transcriptional regulation of target genes involved in inflammation and metabolism.
Pharmacological Effects
- Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
- Antioxidant Properties : It demonstrates significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
- Potential Antitumor Effects : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.
Table 2: Summary of Biological Activities
Activity Type | Observations |
---|---|
Anti-inflammatory | Inhibition of TNF-α and IL-6 production |
Antioxidant | Scavenging of free radicals |
Antitumor | Reduced cell viability in breast and prostate cancer cell lines |
Study 1: Anti-inflammatory Effects in Animal Models
A study conducted on mice demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan injection. The results indicated a decrease in inflammatory markers such as prostaglandin E2 (PGE2) and leukotriene B4 (LTB4) levels in treated groups compared to controls.
Study 2: Antioxidant Activity Assessment
In vitro assays using DPPH and ABTS radical scavenging methods revealed that the compound exhibited strong antioxidant activity comparable to known antioxidants like ascorbic acid. This suggests its potential use in formulations aimed at reducing oxidative stress.
Study 3: Antitumor Activity Evaluation
Research published in Cancer Research showed that the compound inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through the mitochondrial pathway. The study highlighted its potential as a therapeutic agent in breast cancer treatment.
Properties
IUPAC Name |
17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h11,15-18,22H,3-10,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESRJSPZRDMNHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859057 | |
Record name | 21-Hydroxypregn-4-ene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20859057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64-85-7, 149009-04-1 | |
Record name | Desoxycortone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11319 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 21-Hydroxypregn-4-ene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20859057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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